molecular formula C8H8BrNO2 B7936196 3-Amino-5-bromo-4-methylbenzoic acid

3-Amino-5-bromo-4-methylbenzoic acid

Cat. No.: B7936196
M. Wt: 230.06 g/mol
InChI Key: QDEPUIKDNJPITF-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the third position, a bromine atom at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fifth position.

    Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the amino or bromine groups.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

3-Amino-5-bromo-4-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-amino-5-bromo-4-methylbenzoic acid involves its interaction with cellular components. It can inhibit the synthesis of nucleotides, thereby affecting cell proliferation and function. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 3-Amino-4-bromobenzoic acid
  • 2-Amino-3-bromo-5-methylbenzoic acid

Comparison:

  • Structural Differences: The position of the amino, bromine, and methyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: 3-Amino-5-bromo-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-bromo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPUIKDNJPITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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